2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride
Description
2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride is a synthetic organic compound featuring a benzaldehyde core substituted at the 2-position with a propoxy linker terminating in a piperidine ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical or chemical applications.
Properties
IUPAC Name |
2-(3-piperidin-1-ylpropoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c17-13-14-7-2-3-8-15(14)18-12-6-11-16-9-4-1-5-10-16;/h2-3,7-8,13H,1,4-6,9-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPFUXIHYRRNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-58-9 | |
| Record name | Benzaldehyde, 2-[3-(1-piperidinyl)propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride typically involves the reaction of 3-(1-piperidinyl)propyl chloride with 2-hydroxybenzaldehyde under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-hydroxybenzaldehyde is replaced by the 3-(1-piperidinyl)propyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 2-[3-(1-Piperidinyl)propoxy]benzoic acid.
Reduction: 2-[3-(1-Piperidinyl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
The compound shares a common benzaldehyde-propoxy-piperidine backbone with several analogs, differing in substituents or additional functional groups:
Key Observations :
- Positional Isomerism : Substitution at the 2- vs. 4-position of benzaldehyde (e.g., CAS 915923-89-6) may alter electronic properties and binding interactions in biological targets.
- Amino Group Modifications: Replacement of piperidine with dimethylamino (CAS 10429-30-8) reduces steric bulk but eliminates the cyclic amine’s conformational rigidity.
- Complex Derivatives : UNC9994 incorporates a benzothiazole moiety, likely expanding its pharmacological scope (e.g., CNS or anticancer applications) .
Pharmacological and Functional Insights
- Tandutinib (CAS-387867-13-2): A tyrosine kinase inhibitor containing a 3-(1-piperidinyl)propoxy group attached to a quinazolinyl scaffold.
- Neuroactive Analogs : Compounds like haloperidol and ketanserin () share piperidine-based structures, implying possible CNS activity for piperidinylpropoxy derivatives, though direct evidence is lacking.
Physical and Chemical Properties
- Solubility and Stability: The hydrochloride salt form improves water solubility. CAS 10429-30-8 (dimethylamino analog) is air-sensitive, indicating similar handling precautions may apply to the target compound .
- Purity : Commercial samples of analogs like CAS 915923-89-6 are typically ≥95% pure, suggesting high synthetic feasibility for the parent compound .
Biological Activity
2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride, a compound with the CAS number 1609400-58-9, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Molecular Structure:
- Chemical Formula: C15H21ClN2O2
- Molecular Weight: 296.80 g/mol
The compound features a benzaldehyde moiety linked to a piperidine derivative via a propoxy chain, which is essential for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Receptor Binding: It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic processes could alter cellular functions, contributing to its therapeutic effects.
Therapeutic Applications
Research indicates that this compound could have applications in:
- Neurological Disorders: Studies suggest that compounds similar to this compound may exhibit neuroprotective properties, making them candidates for treating conditions like Alzheimer's and Parkinson's diseases.
- Antimicrobial Activity: Preliminary studies have shown potential antimicrobial effects against various bacterial strains, indicating its utility in developing new antibiotics.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of several derivatives, including those structurally related to this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with zone of inhibition values ranging from 10 to 29 mm . -
Neuroprotective Effects:
Another study investigated the neuroprotective effects of piperidine derivatives. Results indicated that compounds with similar structures could reduce oxidative stress markers in neuronal cells, suggesting a mechanism for potential therapeutic benefits in neurodegenerative diseases .
Comparative Analysis
A comparison of this compound with related compounds reveals unique biological properties:
| Compound Name | Antimicrobial Activity | Neuroprotective Potential | Other Notable Effects |
|---|---|---|---|
| 2-[3-(1-Piperidinyl)propoxy]benzaldehyde HCl | Moderate | Promising | Potential enzyme inhibition |
| N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide | High | Limited | Stronger enzyme inhibition |
| (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine HBr | Low | Moderate | Variable receptor binding |
This table illustrates that while this compound shows moderate antimicrobial activity, it holds promise for neuroprotective applications.
Q & A
Q. What are the established synthetic routes for 2-[3-(1-piperidinyl)propoxy]benzaldehyde hydrochloride, and how are intermediates purified?
The synthesis typically involves three key steps:
- Piperidine Intermediate Formation : 1-Piperidine is functionalized via alkylation or reductive amination. For example, hydrogenation of pyridine derivatives using Pd/C under H₂ gas can yield substituted piperidines .
- Propoxylation : The piperidine intermediate is reacted with a propylating agent (e.g., 3-bromopropanol) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propoxy chain .
- Benzaldehyde Coupling : The propoxylated intermediate is coupled with 2-hydroxybenzaldehyde via nucleophilic substitution. Purification often uses recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Structural Confirmation : Use ¹H/¹³C NMR to verify the benzaldehyde and piperidine moieties. For example, the aldehyde proton appears as a singlet at ~10 ppm in DMSO-d₆ .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) resolves impurities. FTIR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- Quantitative Analysis : Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ at m/z 296.2 for the free base) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C vs. Pd(OAc)₂) for piperidine hydrogenation efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) in propoxylation; DMF often improves nucleophilic substitution kinetics .
- Temperature Control : Maintain ≤80°C during benzaldehyde coupling to minimize aldehyde oxidation .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets like GPCRs or ion channels. The piperidine moiety may bind hydrophobic pockets .
- Enzyme Assays : Test inhibition of acetylcholinesterase (AChE) or monoamine oxidases (MAOs) at 10–100 µM concentrations in PBS buffer (pH 7.4) .
- Cellular Models : Measure cAMP levels in HEK293 cells transfected with adrenergic receptors to assess receptor modulation .
Q. How should researchers address contradictory data in spectroscopic characterization?
- Impurity Analysis : Use LC-MS to identify byproducts (e.g., incomplete propoxylation or oxidation derivatives) .
- Orthogonal Methods : Cross-validate NMR findings with FTIR and X-ray crystallography (if crystalline) .
- Batch Variability : Compare multiple synthetic batches under standardized conditions to isolate operator- or reagent-driven inconsistencies .
Q. What in vitro and in vivo models are suitable for studying its biological activity?
- In Vitro :
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM .
- Permeability : Caco-2 monolayers to predict blood-brain barrier penetration .
- In Vivo :
- Pharmacokinetics : Administer 10 mg/kg IV/orally in rodents; measure plasma levels via LC-MS/MS over 24 hours .
- Efficacy Models : Test anti-inflammatory activity in murine LPS-induced sepsis models .
Q. What experimental approaches assess the compound’s stability under varying storage conditions?
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .
- Solution Stability : Prepare 1 mg/mL solutions in PBS, DMSO, and saline; analyze pH shifts and precipitate formation over 48 hours .
- Long-Term Storage : Store at -20°C, 4°C, and 25°C for 6–12 months; quantify active ingredient loss monthly .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
